molecular formula C8H8BrNO B2400213 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde CAS No. 2248344-04-7

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde

Cat. No.: B2400213
CAS No.: 2248344-04-7
M. Wt: 214.062
InChI Key: WPJORHQAHBIBEF-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde is a heterocyclic compound that features a bromine atom and an aldehyde group attached to a pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common approach includes the bromination of a pyrrolizine derivative followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid.

    Reduction: 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-methanol.

    Substitution: Various substituted pyrrolizine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, potentially leading to new pharmaceuticals.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.

    Material Science: It may be explored for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    6,7-Dihydro-5H-pyrrolizine-1-carbaldehyde: Lacks the halogen substituent.

    3-Bromo-5H-pyrrolizine-1-carbaldehyde: Similar structure but without the dihydro component.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-8-4-6(5-11)7-2-1-3-10(7)8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJORHQAHBIBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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